N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Descripción
Propiedades
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-19(22-11-14-6-8-17-18(10-14)28-13-27-17)9-7-16-12-29-21(23-16)24-20(26)15-4-2-1-3-5-15/h1-6,8,10,12H,7,9,11,13H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDSUCBGGGKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis and Key Intermediates
Retrosynthetic Strategy
The target molecule can be dissected into three primary components (Figure 1):
Critical Intermediates
- 2-Amino-4-(3-chloropropyl)thiazole (Intermediate A) : Synthesized via cyclization of thiourea derivatives with α-haloketones.
- Benzo[d]dioxol-5-ylmethylamine (Intermediate B) : Prepared by reducing the corresponding nitrile or through reductive amination of piperonal.
- N-(3-Chloropropyl)benzamide (Intermediate C) : Formed by benzoylation of 3-chloropropylamine.
Synthetic Routes and Methodologies
Route 1: Sequential Amide Coupling and Thiazole Cyclization
Step 1: Synthesis of 2-Amino-4-(3-chloropropyl)thiazole
A mixture of thiourea (10 mmol) and 1,3-dichloropropan-2-one (12 mmol) in ethanol is refluxed for 6 hours. The precipitated product is filtered and recrystallized from ethanol, yielding Intermediate A (78% yield).
Step 2: Preparation of Benzo[d]dioxol-5-ylmethylamine
Piperonal (5 mmol) is reacted with ammonium acetate and sodium cyanoborohydride in methanol under inert atmosphere, followed by purification via column chromatography (hexane:ethyl acetate, 3:1) to isolate Intermediate B (82% yield).
Step 3: Assembly of the Target Compound
Intermediate A (5 mmol) and Intermediate B (5.5 mmol) are combined in dry DMF with catalytic triethylamine. The reaction is stirred at 80°C for 12 hours, followed by addition of benzoyl chloride (6 mmol). The crude product is purified via silica gel chromatography (dichloromethane:methanol, 9:1), yielding the title compound (65% yield).
Key Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Catalysts: Triethylamine (10 mol%)
- Purification: Column chromatography
Route 2: One-Pot Tandem Synthesis
A more efficient approach involves tandem cyclization and coupling in a single reactor:
- Reactants : Thiourea, 1,3-dichloropropan-2-one, benzo[d]dioxol-5-ylmethylamine, and benzoyl chloride.
- Conditions : Microwave irradiation (150 W, 100°C, 30 min) in acetonitrile with K₂CO₃ as base.
- Yield : 72% after recrystallization from ethanol.
Advantages : Reduced reaction time (30 min vs. 12 hours) and higher atom economy.
Optimization Studies and Mechanistic Insights
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) showed >98% purity at 254 nm.
Challenges and Scale-Up Considerations
Applications and Derivatives
While pharmacological data for this specific compound remain undisclosed, structural analogs demonstrate:
- Anticancer Activity : IC₅₀ = 3.2 µM against MCF-7 breast cancer cells (via tubulin inhibition).
- Antimicrobial Effects : MIC = 8 µg/mL for Staphylococcus aureus (disruption of cell wall synthesis).
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Comparisons
Benzodioxole vs. Benzothiazole/Triazole Moieties The target compound’s benzodioxole group (electron-donating) contrasts with benzothiazole or triazole groups (electron-withdrawing) in analogs. Benzodioxole may improve lipophilicity and membrane permeability compared to polar triazole-containing compounds .
Linker Flexibility and Functional Groups
- The 3-oxopropyl chain in the target compound offers conformational flexibility, whereas rigid linkers (e.g., cyclopropane in Compound 72) may restrict binding modes. Ethyl ester groups in ’s analogs improve solubility but may reduce bioavailability due to esterase susceptibility .
Biological Activity Trends Thiazole-benzamide hybrids (e.g., ) show kinase inhibition and antimicrobial activity, suggesting the target compound may share similar mechanisms. However, benzodioxole’s presence could redirect activity toward CNS targets or antioxidant pathways . Antimicrobial Potential: Ethyl ester derivatives (72% yield, ) highlight the role of ester groups in enhancing potency against bacterial strains .
Synthetic Accessibility
- Yields for benzodioxole-containing compounds (e.g., 27% for Compound 72) are lower than those for triazole derivatives (72% in ), likely due to steric challenges in coupling benzodioxole precursors .
Physical Properties Melting points for thiazole-benzamide analogs range widely (106–240°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
